![molecular formula C19H25N3O3 B5634828 4-(2,3-dihydro-1H-inden-2-yl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5634828.png)
4-(2,3-dihydro-1H-inden-2-yl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "4-(2,3-dihydro-1H-inden-2-yl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone" involves intricate organic reactions, showcasing the chemical versatility of morpholine and piperazine moieties. Notably, enaminones containing morpholine were synthesized through refluxing with dimethylformamide dimethylacetal, leading to dihydropyrimidinone derivatives with morpholine/piperazine moieties through a Biginelli reaction, exemplifying an efficient and high-yield method (Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds containing piperazine and morpholine rings has been characterized using techniques like X-ray crystallography, revealing conformations such as chair and puckered for morpholine and piperazine rings, respectively. These structural analyses help in understanding the spatial arrangement and potential reactivity of the molecule (Aydın et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving morpholine and piperazine units often lead to the synthesis of novel compounds with varied bioactivities. For instance, the synthesis of azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams demonstrates the chemical flexibility and potential utility of these moieties in generating biologically active compounds (Van Brabandt et al., 2006).
Physical Properties Analysis
The physical properties of compounds like "4-(2,3-dihydro-1H-inden-2-yl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone" are critical for their application in various scientific domains. Although specific data on this compound was not found, analogous compounds exhibit significant features, such as solubility and melting points, which are crucial for their practical application in synthesis and medicinal chemistry.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of morpholine and piperazine derivatives, are of great interest. Their ability to participate in various chemical reactions, forming stable compounds with potential antimicrobial and antiviral activities, highlights their significance in medicinal chemistry and drug design. For example, novel morpholine and piperazine coupled quinolines exhibit potent antitubercular agents, indicating the therapeutic potential of these moieties (Marvadi et al., 2019).
properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-yl)-3-(2-morpholin-4-yl-2-oxoethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-18(21-7-9-25-10-8-21)13-17-19(24)20-5-6-22(17)16-11-14-3-1-2-4-15(14)12-16/h1-4,16-17H,5-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIXYAZWQNLUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCOCC2)C3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-inden-2-yl)-3-(2-morpholin-4-yl-2-oxoethyl)piperazin-2-one |
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